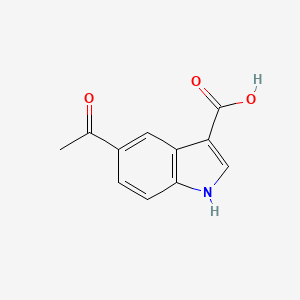
3,3'-Bi-1,2,5-thiadiazole, 4,4'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- is a heterocyclic compound that features two thiadiazole rings connected by a biaryl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- typically involves the formation of the thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate dithiocarbazate precursors under oxidative conditions. The reaction conditions often include the use of oxidizing agents such as iodine or bromine in solvents like acetic acid or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazoline derivatives, and various substituted thiadiazoles .
Wissenschaftliche Forschungsanwendungen
3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure but differ in their substitution patterns and properties.
Benzothiadiazole Derivatives: These compounds have a benzene ring fused to the thiadiazole ring, offering different electronic and steric properties.
Uniqueness: 3,3’-Bi-1,2,5-thiadiazole, 4,4’-diphenyl- is unique due to its biaryl linkage, which imparts distinct electronic and steric characteristics. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
195703-67-4 |
|---|---|
Molekularformel |
C16H10N4S2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-phenyl-4-(4-phenyl-1,2,5-thiadiazol-3-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C16H10N4S2/c1-3-7-11(8-4-1)13-15(19-21-17-13)16-14(18-22-20-16)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
YNZNBIHICGGSAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSN=C2C3=NSN=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
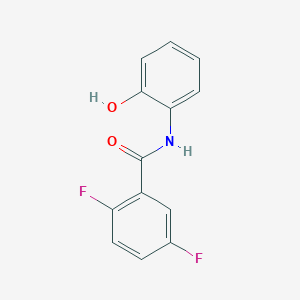
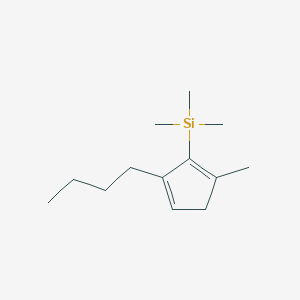
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)
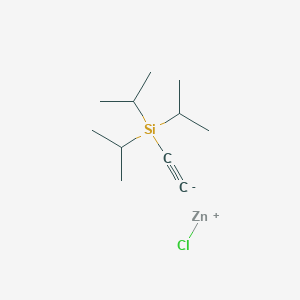
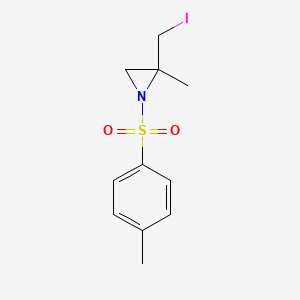
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
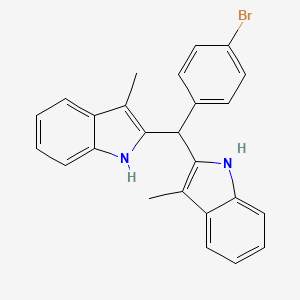
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
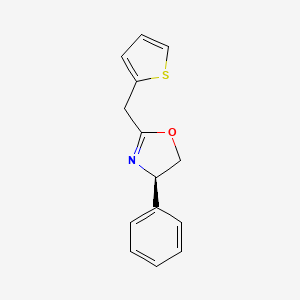
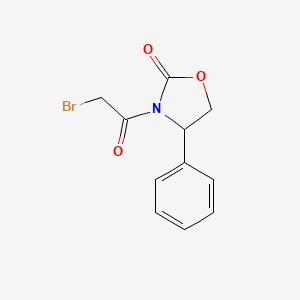
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
